![molecular formula C27H25N3O8 B2878504 methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899922-03-3](/img/no-structure.png)

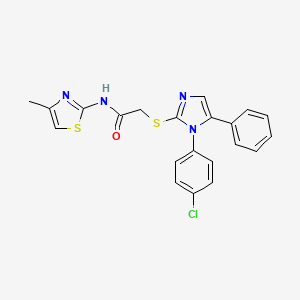

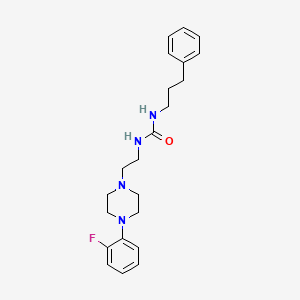

methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a quinazolinone derivative, which is a class of compounds that have been widely studied for their diverse biological activities . The presence of the 2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl moiety suggests that it might exhibit similar properties. The compound also contains a trimethoxyphenyl group, which is often found in natural products and pharmaceuticals, and an acetylamino benzoate group, which could potentially confer additional biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymer Chemistry

Cyclization Reactions : A study by Ukrainets et al. (2014) demonstrated the cyclization capabilities of related compounds in the presence of bases to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting a route for synthesizing novel heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Polymer Syntheses : Kricheldorf and Thomsen (1992) described the preparation of thermotropic polyesters using related compounds, showcasing the integration of these chemical structures into the development of materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Antimicrobial and Antitumor Applications

Antimicrobial Agents : Desai, Shihora, and Moradia (2007) focused on the synthesis of quinazolines, including structures closely related to the queried compound, demonstrating potential antimicrobial properties. This work contributes to the search for new therapeutic agents with antimicrobial efficacy (Desai, Shihora, & Moradia, 2007).

Antitumor Activity : Al-Suwaidan et al. (2016) explored the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones, revealing significant broad-spectrum antitumor activity. This study emphasizes the therapeutic potential of quinazoline derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect the compound’s action are currently unknown .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 2,4-dioxo-3-(3,4,5-trimethoxyphenyl)butanoic acid. This acid is then reacted with anthranilic acid to form the corresponding amide. The amide is then reacted with methyl chloroformate to form the final product.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "methyl chloroformate" ], "Reaction": [ "Condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate in the presence of a base to form 2,4-dioxo-3-(3,4,5-trimethoxyphenyl)butanoic acid", "Reaction of 2,4-dioxo-3-(3,4,5-trimethoxyphenyl)butanoic acid with anthranilic acid in the presence of a coupling agent to form the corresponding amide", "Reaction of the amide with methyl chloroformate in the presence of a base to form the final product, methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |

Número CAS |

899922-03-3 |

Fórmula molecular |

C27H25N3O8 |

Peso molecular |

519.51 |

Nombre IUPAC |

methyl 2-[[2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C27H25N3O8/c1-35-21-13-16(14-22(36-2)24(21)37-3)30-25(32)18-10-6-8-12-20(18)29(27(30)34)15-23(31)28-19-11-7-5-9-17(19)26(33)38-4/h5-14H,15H2,1-4H3,(H,28,31) |

Clave InChI |

DCILYQJCULIZOD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)